molecular formula C15H19NO4 B7048088 2-Cyclobutyl-3-[(3-methoxybenzoyl)amino]propanoic acid

2-Cyclobutyl-3-[(3-methoxybenzoyl)amino]propanoic acid

Cat. No.: B7048088
M. Wt: 277.31 g/mol
InChI Key: DIDDXCOEULSKQW-UHFFFAOYSA-N
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Description

2-Cyclobutyl-3-[(3-methoxybenzoyl)amino]propanoic acid is an organic compound that features a cyclobutyl group, a methoxybenzoyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-3-[(3-methoxybenzoyl)amino]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the coupling of a cyclobutyl derivative with a 3-methoxybenzoyl chloride under basic conditions to form the intermediate amide. This intermediate is then subjected to further reactions to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-3-[(3-methoxybenzoyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-Cyclobutyl-3-[(3-methoxybenzoyl)amino]propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-3-[(3-methoxybenzoyl)amino]propanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclobutyl derivatives and benzoyl amino acids. Examples include:

  • 2-Cyclobutyl-3-[(4-methoxybenzoyl)amino]propanoic acid
  • 2-Cyclobutyl-3-[(3-chlorobenzoyl)amino]propanoic acid

Uniqueness

What sets 2-Cyclobutyl-3-[(3-methoxybenzoyl)amino]propanoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-cyclobutyl-3-[(3-methoxybenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-20-12-7-3-6-11(8-12)14(17)16-9-13(15(18)19)10-4-2-5-10/h3,6-8,10,13H,2,4-5,9H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDDXCOEULSKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(C2CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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